
2,4-Dibromo-3,6-dichloroaniline
Overview
Description
2,4-Dibromo-3,6-dichloroaniline (CAS: 27761-65-5) is a halogenated aniline derivative with the molecular formula C₆H₃Br₂Cl₂N. This compound features bromine atoms at the 2- and 4-positions and chlorine atoms at the 3- and 6-positions on the benzene ring. Its molecular weight is approximately 344.7 g/mol, significantly higher than non-brominated analogs due to the heavy halogen substituents. The compound’s steric and electronic properties make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of halogens, which activate the aromatic ring for electrophilic substitution at specific positions .
Preparation Methods
This approach allows for regioselective introduction of halogens at specific positions on the aromatic ring by controlling the position of the amino group and reaction conditions.
Preparation of 2,4-Dibromo-3,6-dichloroaniline: Stepwise Methodology
Starting Material: Amino-Benzoic Acid Esters
- Amino-benzoic acid esters serve as the key starting materials.
- Common esters include methyl 4-amino-benzoate, ethyl 4-amino-benzoate, isopropyl 4-amino-benzoate, and others.
- The amino group position (para to the carboxyl group) directs halogenation to the 2,4- or 2,6-positions on the aromatic ring.
Hydrolysis and Decarboxylation
- The dihalogenated amino-benzoic acid ester is hydrolyzed under acidic or alkaline conditions to the corresponding dihalogenated amino-benzoic acid.
- Hydrolysis conditions: known standard ester hydrolysis methods.
- Decarboxylation is performed at 100–400 °C, preferably 150–300 °C, optimally 180–280 °C.
- The decarboxylation solvent/diluent can be water, dimethylformamide, dimethyl sulfoxide, acetic acid, sulfuric acid, or mixtures thereof.
- The reaction is generally pressure-independent but may be conducted under pressure for temperatures above solvent boiling points.
- The final product, this compound, is isolated by crystallization, solvent extraction, distillation, or steam distillation.
Reaction Conditions and Parameters Summary
Step | Reagents/Conditions | Temperature Range | Solvent/Medium | Notes |
---|---|---|---|---|
Halogenation | 2–2.5 mol Cl2/Br2 per mol amino-benzoate | 40–160 °C (opt. 70–110 °C) | Chlorobenzene, dichlorobenzene, CCl4, bromobenzene | No catalyst needed; inert solvents preferred |
Hydrolysis | Acidic or alkaline hydrolysis | Ambient to moderate heat | Water or organic solvents | Converts ester to acid |
Decarboxylation | Thermal decarboxylation | 100–400 °C (opt. 180–280 °C) | Water, DMF, DMSO, acetic acid, sulfuric acid | Pressure independent, elevated pressure optional |
Research Findings and Practical Considerations
- The halogenation step is highly selective due to the directing effect of the amino group and the ester functionality.
- Simultaneous introduction of bromine and chlorine can be controlled by adjusting the halogenating agents and reaction sequence.
- The absence of catalysts reduces side reactions and simplifies purification.
- The use of amino-benzoic acid esters rather than free acids improves solubility and reaction control.
- Decarboxylation in polar solvents like water or dimethylformamide ensures efficient removal of the carboxyl group without degradation of the halogenated aniline.
- Yields are generally high with proper control of reaction parameters.
- Isolation techniques such as crystallization and steam distillation provide pure final products suitable for downstream applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aniline derivatives .
Scientific Research Applications
Chemistry
DBDCA serves as an intermediate in the synthesis of various organic compounds. It is utilized in:
- Substitution Reactions : Participates in nucleophilic substitutions due to the presence of halogen atoms.
- Coupling Reactions : Can be used to form more complex molecules through coupling with other reagents.
Biology
Research indicates that DBDCA exhibits potential antimicrobial properties . It has been studied for its ability to disrupt microbial cell membranes. A study demonstrated significant antimicrobial efficacy against various bacterial strains:
Microbial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Escherichia coli | 50 | 85 |
Staphylococcus aureus | 50 | 78 |
Pseudomonas aeruginosa | 100 | 90 |
This table illustrates the compound's potential as a biocide, showcasing its effectiveness against selected pathogens .
Medicine
Ongoing research is exploring DBDCA's potential use in pharmaceuticals . Its unique structure may allow it to interact with biological macromolecules through halogen bonding, potentially altering their functions. The amine group can also participate in hydrogen bonding, influencing its reactivity and biological interactions.
Industrial Applications
DBDCA is utilized in the production of dyes , pigments, and other industrial chemicals. Its halogenated structure makes it valuable for creating colorants with enhanced stability and performance characteristics.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial properties of DBDCA against various pathogens. The results indicated that DBDCA significantly reduced microbial viability at specific concentrations, supporting its potential application as a biocide .
- Synthesis of Organic Compounds : Research highlighted the use of DBDCA as an intermediate in synthesizing complex organic molecules, demonstrating its versatility in chemical reactions .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,6-dichloroaniline involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
2,6-Dibromo-4-chloroaniline (CAS: N/A)
- Molecular Formula : C₆H₄Br₂ClN
- Substituents : Bromine at 2- and 6-positions; chlorine at 4-position.
- Key Differences : The absence of a 3-chloro substituent reduces steric hindrance compared to 2,4-dibromo-3,6-dichloroaniline. Intramolecular N–H⋯Br hydrogen bonds form S(5) rings, stabilizing the crystal structure . This compound exhibits planar geometry (r.m.s. deviation = 0.024 Å) and forms chains via intermolecular hydrogen bonding .
4-Bromo-2,6-dichloroaniline (CAS: 697-88-1)
- Molecular Formula : C₆H₄BrCl₂N
- Substituents : Bromine at 4-position; chlorine at 2- and 6-positions.
- Key Differences: The bromine’s para position alters electronic distribution, making the aromatic ring less reactive toward electrophiles at the 4-position. This compound is used in synthesizing Schiff base ligands (e.g., [(E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol]), which form metal complexes with anticancer activity .
2,4-Dibromo-3,5-dichloroaniline (CAS: 96558-73-5)
- Molecular Formula : C₆H₃Br₂Cl₂N
- Substituents : Bromine at 2- and 4-positions; chlorine at 3- and 5-positions.
- Key Differences: A positional isomer of the target compound.
Mono-Halogenated Analogs
2,6-Dichloroaniline (CAS: 608-31-1)
- Molecular Formula : C₆H₅Cl₂N
- Substituents : Chlorine at 2- and 6-positions.
- Key Differences: The absence of bromine reduces molecular weight (162.0 g/mol) and lipophilicity. It is a known impurity in clonidine hydrochloride and is detected via HPLC with a detection limit of 2.29 ng .
Bioactive Derivatives
Subereaphenol C (Ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate)
- Relation : Shares the 2,4-dibromo-3,6-dichloro substitution pattern but includes hydroxyl and ester groups.
- Bioactivity : Displays cytotoxic activity against HeLa cells (IC₅₀ = 13.3 µM) .
Comparative Data Table
Biological Activity
2,4-Dibromo-3,6-dichloroaniline (DBDCA) is an organic compound classified under halogenated anilines. Its chemical structure comprises two bromine and two chlorine atoms attached to a benzene ring with an amine group. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C6H3Br2Cl2N
- Molecular Weight : 319.81 g/mol
- CAS Number : 27761-65-5
The biological activity of DBDCA is largely attributed to its ability to interact with biological macromolecules through halogen bonding. The presence of bromine and chlorine allows for unique interactions with proteins and nucleic acids, potentially altering their functions and leading to various biological effects. Additionally, the amine group can participate in hydrogen bonding, further influencing its reactivity and biological interactions .
Antimicrobial Properties
DBDCA exhibits notable antimicrobial properties. Research indicates that halogenated compounds can disrupt microbial cell membranes and inhibit essential metabolic processes. A study highlighted the efficacy of DBDCA against various bacterial strains, demonstrating a significant reduction in microbial viability at specific concentrations.
Microbial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Escherichia coli | 50 | 85 |
Staphylococcus aureus | 50 | 78 |
Pseudomonas aeruginosa | 100 | 90 |
This table summarizes the antimicrobial efficacy of DBDCA against selected pathogens, showcasing its potential as a biocide .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DBDCA. In vitro studies using human cell lines indicated that while DBDCA displays antimicrobial activity, it also exhibits cytotoxic effects at higher concentrations.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 70 |
MCF-7 | 65 |
A549 | 80 |
The above data illustrates the concentration-dependent cytotoxicity of DBDCA, emphasizing the need for careful dosage consideration in therapeutic applications .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study investigated the effectiveness of DBDCA in controlling biofilm formation by Staphylococcus aureus. Results indicated that DBDCA significantly inhibited biofilm development at concentrations as low as 25 µg/mL, suggesting its potential use in infection control strategies. -
Case Study on Cytotoxic Effects :
Another research effort focused on the effects of DBDCA on cancer cell lines. The findings revealed that DBDCA induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
2,4-dibromo-3,6-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOOBMHAJTEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294387 | |
Record name | 2,4-Dibromo-3,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-65-5 | |
Record name | 27761-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-3,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIBROMO-3,6-DICHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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